2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine
CAS No.: 114992-00-6
Cat. No.: VC16087341
Molecular Formula: C23H20N4O3
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114992-00-6 |
|---|---|
| Molecular Formula | C23H20N4O3 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-10H-imidazo[4,5-b]phenazine |
| Standard InChI | InChI=1S/C23H20N4O3/c1-28-9-10-30-21-8-7-14(11-22(21)29-2)23-26-19-12-17-18(13-20(19)27-23)25-16-6-4-3-5-15(16)24-17/h3-8,11-13,24H,9-10H2,1-2H3 |
| Standard InChI Key | YMXHTQSROASJFL-UHFFFAOYSA-N |
| Canonical SMILES | COCCOC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a fused imidazo[4,5-b]phenazine core, a bicyclic system comprising a phenazine moiety (two benzene rings fused to a pyrazine ring) linked to an imidazole ring. The imidazole nitrogen atoms are positioned at the 4,5-b positions relative to the phenazine system . This planar, aromatic structure facilitates π-π stacking interactions, a property often exploited in materials science and drug design.
Substituent Configuration
At the 2-position of the imidazole ring, a 3-methoxy-4-(2-methoxyethoxy)phenyl group is attached. This substituent introduces steric bulk and polar functional groups:
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Methoxy group (-OCH₃) at the 3-position of the phenyl ring.
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2-Methoxyethoxy group (-OCH₂CH₂OCH₃) at the 4-position .
These groups enhance solubility in polar solvents and may influence binding interactions with biological targets.
Molecular Properties
Synthesis and Characterization
Synthetic Route
The compound is synthesized through a multi-step protocol:
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Phenazine Core Formation: Condensation of o-phenylenediamine derivatives with quinone intermediates under acidic conditions.
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Imidazole Annulation: Cyclization using trimethylsilyl chloride (TMSCl) and ammonium acetate to form the imidazo[4,5-b]phenazine scaffold.
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Suzuki-Miyaura Coupling: Introduction of the 3-methoxy-4-(2-methoxyethoxy)phenyl group via palladium-catalyzed cross-coupling with a boronic ester derivative.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and scaffold integrity.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (m/z 400.15298 for [M]⁺) .
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UV-Vis Spectroscopy: Absorption maxima at 340–360 nm (π→π* transitions) and 450–470 nm (n→π* transitions).
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Methoxy Groups: Enhance metabolic stability and membrane permeability.
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Phenazine Core: Governs intercalative DNA binding, as demonstrated in ethidium bromide displacement assays.
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Solubility Modifiers: The 2-methoxyethoxy group improves aqueous solubility (predicted LogP = 3.2) .
Research Gaps and Future Directions
Current Limitations
Proposed Studies
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Target Identification: Proteomic profiling to identify protein targets.
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SAR Optimization: Synthesis of analogs with varied substituents (e.g., halogens, alkyl chains).
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Preclinical Testing: Evaluate efficacy in murine cancer models and antimicrobial susceptibility assays.
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